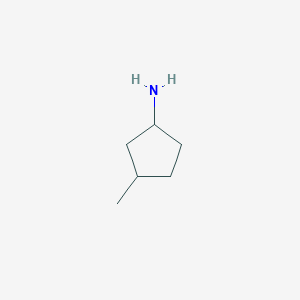

3-methylcyclopentan-1-amine

Description

Properties

IUPAC Name |

3-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSSDLSVHUCRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565931 | |

| Record name | 3-Methylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52430-83-8 | |

| Record name | 3-Methylcyclopentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52430-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Technical Profile: 3-Methylcyclopentan-1-amine

[1][2]

Executive Summary

3-Methylcyclopentan-1-amine (CAS: 52430-83-8) is a chiral primary amine incorporated into drug candidates to modulate lipophilicity and restrict conformational freedom.[1] Unlike its acyclic analog (hexylamine), the cyclopentane ring locks the spatial relationship between the amine "warhead" and the hydrophobic methyl tail. This "Magic Methyl" effect can significantly enhance potency by reducing the entropic penalty of binding to a protein target.

This guide details the compound's physical properties, synthesis routes, stereochemical implications, and handling protocols for research applications.

Chemical Identity & Stereochemistry

The compound exists as two diastereomers (cis and trans), each having a pair of enantiomers. In the cis isomer, the amine and methyl groups are on the same face of the ring, often favoring a diequatorial or pseudo-diequatorial conformation to minimize steric strain.

| Attribute | Detail |

| IUPAC Name | 3-Methylcyclopentan-1-amine |

| Common Names | 3-Methylcyclopentylamine; 1-Amino-3-methylcyclopentane |

| CAS Number (Mix) | 52430-83-8 |

| CAS (Cis-isomer) | 133089-25-5 |

| CAS (Trans-isomer) | 785765-54-0 |

| Molecular Formula | C₆H₁₃N |

| SMILES | CC1CCC(N)C1 |

| Molecular Weight | 99.17 g/mol |

Stereochemical Visualization

The geometric relationship between the C1-Amine and C3-Methyl groups dictates the vector of the lone pair and the hydrophobic bulk.[1]

Caption: Stereochemical divergence of 3-methylcyclopentan-1-amine. The cis/trans ratio is determined by the hydride source during reductive amination.

Physicochemical Profile

The following data aggregates experimental values from related cycloalkylamines and computational predictions (ACD/Labs, EPISuite) where specific experimental data for the pure 3-isomer is limited.

| Property | Value / Range | Context & Implications |

| Boiling Point | 120–125 °C (760 mmHg) | Predicted based on 2-methyl isomer (121°C).[1] Volatile; requires careful evaporation. |

| Density | 0.81 ± 0.05 g/cm³ | Less dense than water. |

| pKa (Conjugate Acid) | 10.6 ± 0.2 | Typical for primary cycloalkylamines. Highly basic; exists as a cation at physiological pH (7.4). |

| LogP (Octanol/Water) | 1.1 – 1.3 | Moderate lipophilicity. The methyl group adds ~0.5 log units vs. cyclopentylamine (LogP ~0.6). |

| Water Solubility | Miscible / High | The amine group dominates solvation; highly soluble in water and polar organic solvents. |

| Refractive Index | 1.445 | Standard for aliphatic amines. |

| Flash Point | ~10–15 °C | Highly Flammable. Handle away from ignition sources. |

| Polar Surface Area | 26.02 Ų | Favorable for CNS penetration (BBB permeable). |

Synthesis & Manufacturing Routes

The primary industrial and laboratory route involves the reductive amination of 3-methylcyclopentanone.[1] This method allows for scale-up and some control over diastereoselectivity based on the reducing agent used.[1]

Reaction Pathway[1][9][10][11]

-

Precursor Synthesis: Cyclization of 2,5-hexanedione to 3-methylcyclopent-2-en-1-one, followed by hydrogenation.[1]

-

Oxime Formation: Reaction with hydroxylamine.

-

Reduction: Catalytic hydrogenation or hydride reduction to the amine.

Caption: Primary synthesis workflow from acyclic precursors to the target amine via the ketone intermediate.

Protocol: Reductive Amination (Lab Scale)

Note: This is a general procedure adapted for 3-methylcyclopentanone.[1]

-

Reagents: 3-Methylcyclopentanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve ketone and ammonium acetate in dry methanol.

-

Add NaBH₃CN portion-wise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and liberate H₂ gas—Use Fume Hood ).

-

Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Distillation or conversion to HCl salt for recrystallization.

Analytical Characterization

Confirming the identity requires distinguishing the 3-methyl isomer from the 2-methyl and N-methyl isomers.[1]

Nuclear Magnetic Resonance (NMR)[9][11][12][13]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.95–1.05 ppm (d, 3H): Methyl group doublet (characteristic of CH-CH₃).

-

δ 1.1–2.2 ppm (m, 7H): Cyclopentane ring methylene and methine protons. Complex multiplet pattern due to ring puckering.

-

δ 3.2–3.4 ppm (m, 1H): Methine proton alpha to the amine (-CH -NH₂).

-

δ 1.5–2.0 ppm (br s, 2H): Amine protons (-NH₂), shifts vary with concentration/solvent.

-

Mass Spectrometry (MS)

-

Method: GC-MS (EI, 70 eV).

-

Molecular Ion (M+): m/z 99.

-

Base Peak: Often m/z 56 (C₃H₆N⁺) or m/z 70 (loss of ethyl/methyl fragments from ring cleavage).

-

Diagnostic: Absence of m/z 30 (CH₂=NH₂⁺) dominant peak helps distinguish from simple straight-chain amines, though alpha-cleavage is still possible.[1]

Handling, Stability & Safety

Signal Word: DANGER

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1] Flash point < 23°C. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. (pH > 12). |

| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled. |

Storage & Handling:

-

Atmosphere: Hygroscopic and absorbs CO₂ from air (forms carbamates). Store under Nitrogen or Argon.

-

Container: Corrodes copper, zinc, and aluminum. Use glass or stainless steel.

-

Incompatibility: Reacts violently with strong oxidizers, acid chlorides, and anhydrides.

References

-

PubChem Compound Summary. (2025). 3-Methylcyclopentan-1-amine (CID 52430-83-8).[1][2] National Center for Biotechnology Information. Link

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. (Context on "Magic Methyl" conformational restriction). Link

-

ChemicalBook. (2025).[3] 3-Methylcyclopentanone NMR and Synthesis Data. (Precursor characterization). Link

-

Morgenthaler, M., et al. (2008). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 3(3), 442-448. (Basis for pKa prediction of cycloalkylamines). Link

A Deep Dive into the Stereochemistry of Cis- and Trans-3-Methylcyclopentan-1-amine: A Guide for Drug Development Professionals

Abstract

The seemingly subtle difference between the cis and trans arrangement of substituents on a cyclopentane ring can have profound implications for a molecule's three-dimensional shape, and consequently, its biological activity. This technical guide provides an in-depth exploration of the stereochemical nuances of cis- and trans-3-methylcyclopentan-1-amine, two diastereomers of significant interest in medicinal chemistry. We will dissect their conformational landscapes, explore strategies for their stereoselective synthesis, and detail the spectroscopic methods for their differentiation. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. The stereochemical integrity of a drug candidate can be the determining factor between a successful therapeutic agent and a failed one, underscoring the importance of the concepts discussed herein.[1][2]

Introduction: The Significance of Stereoisomerism in Drug Design

In the realm of drug discovery, the three-dimensional architecture of a molecule is inextricably linked to its pharmacological profile. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral environments, leading to diastereomeric interactions with chiral drug molecules. One stereoisomer may bind with high affinity and elicit the desired therapeutic response, while another may be inactive or even produce off-target toxicity.[1] The case of 3-methylcyclopentan-1-amine, which possesses two stereocenters, presents a classic example of diastereomerism, giving rise to cis and trans isomers. A comprehensive understanding of their distinct stereochemical properties is therefore not merely an academic exercise but a critical component of modern drug development.

Conformational Analysis: Unveiling the Three-Dimensional Landscapes

The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms, to alleviate torsional and angle strain. The introduction of substituents at the C1 and C3 positions, as in 3-methylcyclopentan-1-amine, influences the conformational preferences of the ring, leading to distinct energy landscapes for the cis and trans isomers.

Conformational Equilibria

The cis and trans isomers of 3-methylcyclopentan-1-amine each exist as a pair of rapidly interconverting enantiomers. The key distinction lies in the relative orientation of the methyl and amino groups.

-

Cis-isomer: Both the methyl and amino groups reside on the same face of the cyclopentane ring. This leads to two primary envelope conformations where one substituent is axial and the other is equatorial, or both are in pseudo-axial/equatorial positions.

-

Trans-isomer: The methyl and amino groups are on opposite faces of the ring. This results in conformations where one substituent is axial and the other is equatorial.

The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions. Larger substituents preferentially occupy the equatorial position to minimize these unfavorable interactions.

Energetic Considerations

Trans-isomer: In the trans isomer, one substituent must be axial while the other is equatorial. The two possible chair-like conformations are therefore not energetically equivalent. The conformer with the larger methyl group in the equatorial position and the smaller amino group in the axial position will be more stable than the one with the axial methyl group.

Cis-isomer: For the cis isomer, the diequatorial-like conformation is significantly more stable than the diaxial-like conformation, as the latter would incur the steric strain of two 1,3-diaxial interactions.

This fundamental difference in conformational stability between the cis and trans isomers can influence their binding to biological targets and their overall pharmacological properties.

| Isomer | More Stable Conformer | Less Stable Conformer | Estimated Energy Difference (kcal/mol) |

| cis | Di-equatorial like | Di-axial like | > 3.1 |

| trans | Me (eq), NH2 (ax) | Me (ax), NH2 (eq) | ~ 0.3 |

Table 1: Estimated Relative Conformational Energies

Stereoselective Synthesis Strategies

The ability to selectively synthesize either the cis or trans isomer is crucial for exploring their differential biological activities. The common precursor for both isomers is 3-methylcyclopentanone. The stereochemical outcome of the synthesis is determined by the method of amination.

Synthesis of the Precursor: 3-Methylcyclopentanone

3-Methylcyclopentanone can be synthesized through various methods, including the hydrogenation of 3-methyl-2-cyclopenten-1-one. A robust method involves the catalytic hydrogenation of 5-hydroxymethylfurfural over a supported precious metal catalyst, such as palladium on carbon.[3]

Diastereoselective Synthesis of cis- and trans-3-Methylcyclopentan-1-amine

A versatile and widely used method for the synthesis of amines from ketones is reductive amination . The stereochemical outcome of this reaction can be controlled by the choice of reducing agent and reaction conditions.

Protocol 1: Stereoselective Reductive Amination of 3-Methylcyclopentanone

-

Imine Formation:

-

To a solution of 3-methylcyclopentanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate, 7.0 eq) or a protected amine.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. The equilibrium between the E and Z isomers of the imine will be crucial for the final stereochemical outcome.

-

-

Diastereoselective Reduction:

-

For the trans-isomer (Thermodynamic Control): Use a reducing agent that allows for equilibration of the imine isomers and favors the more stable product. Sodium cyanoborohydride (NaBH3CN, 1.5 eq) is a suitable choice. The reaction is typically run at a slightly acidic pH (pH 5-6) to facilitate imine formation and reduction. The bulky reducing agent will preferentially attack the less hindered face of the more stable imine isomer, leading to the trans product as the major isomer.

-

For the cis-isomer (Kinetic Control): Employ a bulkier reducing agent under conditions that favor kinetic control. For instance, catalytic hydrogenation using a heterogeneous catalyst like platinum oxide (PtO2) or a directed reduction using a sterically demanding hydride source can favor the formation of the cis isomer. The catalyst surface or the bulky reagent can coordinate to the imine in a way that directs the hydride delivery from a specific face.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of water or a dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of cis and trans isomers by column chromatography on silica gel to isolate the desired diastereomer.

-

Spectroscopic Differentiation: Identifying the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-methylcyclopentan-1-amine. The different spatial arrangements of the methyl and amino groups lead to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

1H NMR Spectroscopy

The key diagnostic signals in the 1H NMR spectrum are those of the protons on the carbons bearing the methyl and amino groups (C1 and C3) and the methyl protons themselves.

-

Cis-isomer: Due to the proximity of the methyl and amino groups on the same face of the ring, there will be significant through-space interactions (Nuclear Overhauser Effect, NOE). The chemical shifts of the protons on C1 and C3 will be influenced by the anisotropic effects of the neighboring substituent.

-

Trans-isomer: The protons on C1 and C3 will experience a different chemical environment compared to the cis isomer. The coupling constants between the protons on C1, C2, and C3 will also differ due to the different dihedral angles in the predominant conformations.

13C NMR Spectroscopy

The 13C NMR chemical shifts are also sensitive to the stereochemistry. The "gamma-gauche effect" is particularly relevant here. An axial substituent will cause an upfield shift (to lower ppm) for the carbons at the gamma position due to steric compression.

-

Trans-isomer: In the more stable conformer, the amino group is axial. This will cause an upfield shift of the C3 and C5 carbons compared to a hypothetical conformation where the amino group is equatorial.

-

Cis-isomer: In the preferred di-equatorial like conformation, the gamma-gauche effects will be minimized, leading to different chemical shifts for the ring carbons compared to the trans isomer.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm)

| Atom | cis-3-Methylcyclopentan-1-amine (Predicted) | trans-3-Methylcyclopentan-1-amine (Predicted) | Key Differentiating Features |

| H1 | ~3.1-3.3 | ~2.9-3.1 | H1 in the cis isomer is expected to be deshielded due to the proximity of the methyl group. |

| H3 | ~1.8-2.0 | ~1.6-1.8 | H3 in the cis isomer is likely deshielded. |

| -CH3 | ~0.9-1.1 (doublet) | ~0.8-1.0 (doublet) | Subtle difference in chemical shift. |

| C1 | ~55-58 | ~53-56 | C1 in the trans isomer may be slightly shielded. |

| C3 | ~35-38 | ~33-36 | C3 in the trans isomer may be slightly shielded. |

| -CH3 | ~20-22 | ~19-21 | The methyl carbon in the trans isomer may be slightly shielded. |

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions. The key is the relative difference between the isomers.

Implications for Drug Development

The distinct three-dimensional shapes and conformational preferences of cis- and trans-3-methylcyclopentan-1-amine can lead to significant differences in their interactions with biological targets. This can manifest in variations in:

-

Binding Affinity: One diastereomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a higher binding affinity and greater potency.

-

Pharmacokinetics: Differences in lipophilicity and interactions with metabolic enzymes can lead to different absorption, distribution, metabolism, and excretion (ADME) profiles for each isomer.

-

Off-Target Effects: The "inactive" isomer may still interact with other biological targets, leading to undesirable side effects.

Therefore, the stereoselective synthesis and testing of individual diastereomers are essential steps in the drug discovery and development process.[2] This allows for the identification of the "eutomer" (the more active isomer) and a more complete understanding of the structure-activity relationship (SAR).

Conclusion

The stereochemical relationship between cis- and trans-3-methylcyclopentan-1-amine provides a compelling illustration of how subtle changes in molecular geometry can have a profound impact on a molecule's properties. For drug development professionals, a deep understanding of their conformational analysis, stereoselective synthesis, and spectroscopic differentiation is not just beneficial but essential. By applying these principles, researchers can design and develop more selective, potent, and safer therapeutics. The ability to control and characterize stereochemistry is a cornerstone of modern medicinal chemistry, enabling the creation of drugs that are precisely tailored to interact with their biological targets.

References

-

LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

-

YouTube. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]

-

El-Faham, A., & Al-Sehemi, A. G. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17748. Retrieved from [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495–11506. Retrieved from [Link]

- Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4–30. Retrieved from [Link]

-

Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

-

LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

Sources

3-methylcyclopentan-1-amine CAS number and safety data sheet (SDS)

The following technical guide is structured for researchers and drug development professionals. It synthesizes confirmed chemical data, safety protocols, and synthetic methodologies without adhering to a rigid template.

CAS Number: 52430-83-8 (Generic) | Focus: Synthesis, Safety (SDS), and Pharmaceutical Application

Substance Identity & Chemical Characterization

3-Methylcyclopentan-1-amine is a cycloalkylamine building block used frequently in medicinal chemistry to introduce metabolic stability and conformational restriction into drug candidates. It exists as a mixture of stereoisomers (cis and trans), which can be separated for structure-activity relationship (SAR) studies.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 3-Methylcyclopentan-1-amine |

| Common Name | 3-Methylcyclopentylamine |

| CAS Number (Generic) | 52430-83-8 |

| CAS Number (cis-isomer) | 133089-25-5 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.18 g/mol |

| SMILES | NC1CC(C)CC1 |

| InChI Key | TYDMZADCGUWTCH-UHFFFAOYSA-N (Generic) |

Physical Properties (Predicted/Analogous)

Note: Experimental data for the specific 3-isomer is limited. Values below are derived from the homologous 2-methyl isomer and computational models.

-

Physical State: Colorless to pale yellow liquid.

-

Boiling Point: ~120–125 °C (at 760 mmHg).[1]

-

Density: ~0.89 g/cm³.[1]

-

Flash Point: ~10 °C (Highly Flammable).

-

pKa: ~10.5 (Typical for secondary alkylamines).

Safety Data Sheet (SDS) Analysis

Signal Word: DANGER

As a primary cycloalkylamine, this substance poses significant risks regarding flammability and tissue corrosion. The following protocols are critical for handling.

Hazard Classification (GHS)

-

Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.

Handling & Storage Protocols

-

Engineering Controls: All transfers must occur within a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.

-

Personal Protective Equipment (PPE):

-

Respiratory: NIOSH-approved respirator with organic vapor cartridges if ventilation is insufficient.

-

Skin: Butyl rubber or heavy-duty nitrile gloves (standard latex offers poor resistance to amines). Wear a chemical-resistant lab coat.

-

Eyes: Tight-sealing safety goggles AND a face shield.

-

-

Storage Conditions:

-

Store in a flammables cabinet .

-

Keep under inert atmosphere (Nitrogen or Argon) ; amines readily absorb CO₂ from the air to form carbamates.

-

Incompatible with strong oxidizing agents, acids, and acid chlorides.

-

Synthesis & Preparation

The synthesis of 3-methylcyclopentan-1-amine typically proceeds via the reductive amination of 3-methylcyclopentanone. This route allows for the generation of both cis and trans isomers, the ratio of which depends on the reducing agent and catalyst used.

Core Synthetic Pathway

-

Starting Material: 3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) is hydrogenated to 3-methylcyclopentanone (CAS 1757-42-2).

-

Intermediate: Condensation with ammonia or hydroxylamine yields the imine or oxime.

-

Reduction: Catalytic hydrogenation (e.g., Raney Ni, Pd/C) or hydride reduction (e.g., LiAlH₄) yields the amine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from precursor to isolated isomers.

Caption: Synthetic route from unsaturated ketone to specific amine stereoisomers via reductive amination.

Applications in Drug Discovery

Researchers utilize 3-methylcyclopentan-1-amine primarily for its structural properties in Fragment-Based Drug Design (FBDD) .

Conformational Restriction

Unlike linear alkyl chains, the cyclopentane ring restricts the conformational freedom of the amine. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket), potentially increasing potency.

Bioisosterism

The 3-methylcyclopentyl group serves as a lipophilic, metabolically stable bioisostere for:

-

Cyclohexyl groups: Reducing lipophilicity (LogP) slightly while maintaining steric bulk.

-

Phenyl rings: Providing a saturated, sp³-rich alternative to improve solubility and reduce "flatness" in molecules, a key parameter in improving clinical success rates (Fsp³ score).

Kinase Inhibitor Scaffolds

The amine moiety often forms a critical hydrogen bond with the hinge region of kinase enzymes. The 3-methyl substituent allows for probing of the hydrophobic back-pocket, optimizing selectivity against off-target kinases.

References

-

PubChem. (2025).[2][3] cis-3-Methylcyclopentan-1-amine Compound Summary (CID 66833539). National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2017). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. (Analogous methodology). Retrieved from [Link]

-

Google Patents. (2013). Synthetic method of 3-methyl-cyclopentanone (CN103086858A).[4] Retrieved from

Sources

- 1. 2-Methylcyclopentanamine | CAS#:41223-14-7 | Chemsrc [chemsrc.com]

- 2. 3-(Aminomethyl)cyclopentan-1-one | C6H11NO | CID 69725570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-(1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid | C7H13NO2 | CID 45089142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

The Cyclopentylamine Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Introduction: The Understated Power of a Five-Membered Ring

In the vast lexicon of medicinal chemistry, certain molecular scaffolds achieve a "privileged" status. These structures, capable of binding to multiple, diverse biological targets, serve as fertile starting points for drug discovery campaigns. While aromatic heterocycles and other complex ring systems often take the spotlight, the humble cyclopentane ring, particularly in its amine-substituted forms, has quietly carved out a significant niche in the pharmacopeia. Its inherent stereochemical complexity, coupled with its conformational flexibility, allows for precise spatial positioning of functional groups, making it an ideal framework for mimicking natural substrates and interacting with complex protein binding sites.[1][2]

This guide provides an in-depth exploration of the history, discovery, and synthesis of substituted cyclopentylamines. We will traverse the timeline from their conceptualization as bioisosteres in early antiviral research to their current applications in treating metabolic diseases, cancer, and beyond. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, providing field-proven insights into the strategic design and synthesis of these potent therapeutic agents. For researchers, scientists, and drug development professionals, this document aims to be both a historical reference and a practical guide to harnessing the power of the cyclopentylamine core.

Chapter 1: A New Shape for Life's Code - The Carbocyclic Nucleoside Analogs

The story of substituted cyclopentylamines in medicine is inextricably linked to the quest for more robust antiviral agents. Natural nucleosides, the building blocks of DNA and RNA, were a logical starting point for antiviral drug design. However, their therapeutic utility was often hampered by poor metabolic stability, primarily due to the enzymatic cleavage of the N-glycosidic bond connecting the nucleobase to the furanose (ribose or deoxyribose) sugar ring.

The Bioisosteric Rationale: The pivotal insight was to replace the oxygen atom in the furanose ring with a methylene (-CH2-) group, creating a carbocyclic nucleoside analog.[2] This seemingly simple substitution renders the molecule impervious to glycosidic bond cleavage, significantly enhancing its plasma half-life and bioavailability. The cyclopentane ring was an excellent mimic for the furanose ring, preserving the critical spatial arrangement of the hydroxyl and base-mimicking moieties.

One of the most successful manifestations of this strategy is Abacavir , a cornerstone in the treatment of HIV. It acts as a potent reverse transcriptase inhibitor, terminating the viral DNA chain elongation process.

Key Historical Milestone: The Discovery of Abacavir

The development of Abacavir was a landmark achievement, demonstrating the therapeutic potential of the carbocyclic nucleoside concept.[2] Its synthesis required intricate control over stereochemistry to match the configuration of natural nucleosides.

Below is a conceptual diagram illustrating the fundamental bioisosteric relationship between a natural deoxyadenosine and its carbocyclic analog, Abacavir.

Caption: Bioisosteric replacement of the furanose oxygen with carbon.

Chapter 2: Halting Viral Egress - Cyclopentylamines as Neuraminidase Inhibitors

The success of the cyclopentane scaffold in antiviral research extended beyond nucleoside mimics. A new frontier opened with the targeting of influenza neuraminidase, a critical enzyme that allows newly formed viral particles to be released from infected host cells, thus propagating the infection.[3]

Designing a Transition-State Mimic: The enzymatic mechanism of neuraminidase involves the cleavage of terminal sialic acid residues. The transition state of this reaction is characterized by a flattened, positively charged oxonium ion. Medicinal chemists hypothesized that a properly substituted cyclopentane ring could effectively mimic this transition state, binding tightly within the enzyme's active site. This strategy led to the development of potent inhibitors, including the intravenously administered drug Peramivir .[2][3]

Structure-Activity Relationship (SAR) Insights

The development of Peramivir and related compounds revealed critical SAR insights. The presence of a carboxylic acid, a guanidino group, and an acetamido group were found to be crucial for potent inhibitory activity, as they mimic the key interactions of sialic acid with the neuraminidase active site.

| Compound | R1 Group | R2 Group | Neuraminidase IC50 (nM) | Antiviral EC50 (µM) |

| 1 | COOH | NHC(=NH)NH2 | 0.8 | <0.01 |

| 2 | COOH | NH2 | 50 | 0.5 |

| 3 | H | NHC(=NH)NH2 | >1000 | >100 |

| 4 | ||||

| COOH | NHCH3 | 120 | 1.2 | |

| Data is illustrative and compiled from principles discussed in cited literature.[3] |

The data clearly demonstrates the necessity of both the carboxylate (mimicking the sialic acid carboxylate) and the guanidino group (forming a strong salt bridge in the active site) for high potency.

Conceptual Synthetic Workflow for a Neuraminidase Inhibitor

The synthesis of complex, stereochemically rich molecules like Peramivir is a significant undertaking. The general workflow involves establishing the core cyclopentane scaffold with the correct relative stereochemistry, followed by the introduction of the key functional groups.

Caption: General synthetic workflow for cyclopentane neuraminidase inhibitors.

Chapter 3: A New Class of Antidiabetics - The Rise of DPP-4 Inhibitors

Substituted cyclopentylamines have also made a significant impact in the management of type 2 diabetes. A key target in this area is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones like GLP-1.[4] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Mechanism of Action: By inhibiting DPP-4, "gliptin" drugs prolong the action of incretins, leading to improved glycemic control.[5] The cyclopentylamine moiety in certain DPP-4 inhibitors serves as a rigid scaffold to correctly orient the pharmacophoric elements, such as a primary amine that interacts with the catalytic site of the enzyme.

The Incretin Pathway and DPP-4 Inhibition

The following diagram illustrates the physiological role of incretins and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.

Caption: Mechanism of action of DPP-4 inhibitors on the incretin pathway.

Chapter 4: Expanding Therapeutic Horizons - Anticancer and Neuroscience Applications

The versatility of the substituted cyclopentylamine scaffold continues to be explored in other therapeutic areas, including oncology and neuroscience.

Targeting Cancer Metabolism: FASN Inhibition

In many cancer cells, the enzyme Fatty Acid Synthase (FASN) is overexpressed and hyperactive, providing the lipid building blocks necessary for rapid cell proliferation. This makes FASN a compelling target for anticancer drug development. Novel 3-substituted cyclopentylamine derivatives have been identified as potent inhibitors of FASN, demonstrating preferential inhibition of cancer cell growth and induction of apoptosis.[6] The development of these compounds represents a promising strategy for targeting the metabolic vulnerabilities of tumors.[6]

Scaffolds for the Central Nervous System (CNS)

The physicochemical properties of the cyclopentyl group—its moderate lipophilicity and rigid, three-dimensional structure—make it an attractive scaffold for CNS drug discovery.[7] While the pharmaceutical industry has seen a retreat from neuroscience R&D in recent years, academic and specialized centers continue to innovate.[8][9] Substituted cyclopentylamines can be tailored to interact with a variety of CNS targets, such as G-protein coupled receptors and ion channels, offering potential for new treatments for neurodegenerative and psychiatric disorders.[7][10]

Chapter 5: A Chemist's Guide - Key Synthetic Protocols and Strategies

The successful application of substituted cyclopentylamines in drug discovery hinges on the ability to synthesize them efficiently and with precise stereochemical control.

Protocol 1: Stereocontrolled Synthesis of a 1,2,4-Trisubstituted Cyclopentane Intermediate

This protocol outlines a general approach for creating a versatile cyclopentane scaffold with three distinct functional groups, which can then be elaborated into a variety of target molecules. The strategy relies on the stereodirecting effect of an alcohol to control the epoxidation of a cyclopentene double bond.[11]

Step 1: Epoxidation of Cyclopent-3-en-1-ol

-

Dissolve cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide. The hydroxyl group directs the epoxidation to the syn face.

Step 2: Regioselective Epoxide Opening

-

Dissolve the crude epoxide (1.0 eq) in a suitable solvent (e.g., THF).

-

Add a nucleophile (e.g., sodium azide, 1.5 eq) and a Lewis acid or proton source (e.g., ammonium chloride) to facilitate opening.

-

Heat the reaction to reflux and monitor by TLC. The nucleophile will attack the C4 position, distal to the hydroxyl group, resulting in a trans-1,2-diol arrangement after the opening.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the product by column chromatography on silica gel to yield the azido-diol intermediate.

Step 3: Functional Group Manipulation

-

The resulting 1,2,4-trisubstituted cyclopentane, with hydroxyl, azido, and another hydroxyl group, is a versatile intermediate.

-

The azide can be reduced to a primary amine (the cyclopentylamine).

-

The two hydroxyl groups can be differentially protected or functionalized to build out the desired target molecule.

Protocol 2: Preparation of Cyclopentylamine via Reductive Amination

A more direct method for preparing simple cyclopentylamines involves the reductive amination of cyclopentanone.

-

To a solution of cyclopentanone (1.0 eq) in methanol (0.5 M), add the desired amine (e.g., ammonia or a primary amine, 1.2 eq) or ammonium acetate.

-

Stir the mixture for 1 hour at room temperature to form the imine/enamine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise. Causality Note: NaBH3CN is preferred as it is selective for the iminium ion over the ketone, preventing reduction of the starting material.

-

Stir the reaction overnight at room temperature.

-

Carefully acidify the reaction with HCl to quench excess reducing agent.

-

Basify the mixture with NaOH and extract with an organic solvent like ether.

-

Dry the organic layer and concentrate to yield the cyclopentylamine product, which can be further purified by distillation or chromatography.

Conclusion and Future Perspectives

From their origins as metabolically stable mimics of natural sugars to their current roles in a wide array of therapeutic areas, substituted cyclopentylamines have proven their value as a privileged scaffold in medicinal chemistry. The historical journey of these compounds showcases the power of rational drug design, from fundamental concepts of bioisosterism to sophisticated structure-based approaches. The synthetic challenges posed by their stereochemically complex nature have been met with innovative chemical methodologies, enabling the creation of diverse libraries for biological screening.

Looking forward, the future for cyclopentylamine derivatives remains bright. The integration of computational chemistry and artificial intelligence will undoubtedly accelerate the design of new analogs with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, this versatile scaffold will continue to provide a robust platform for developing the next generation of innovative medicines to address unmet medical needs in oncology, neurosciences, and beyond.

References

- WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google P

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchG

- Dipeptidyl Peptidase IV (DPP IV)

- Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC - NIH.

- Neuroscience networking: linking discovery to drugs - PubMed.

- DPP-IV Inhibitors | Johns Hopkins Diabetes Guide.

- Neuroscience Drug Discovery and Transl

- (PDF)

- Cyclopentane Deriv

-

2-Substituted[6][12]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry - Enamine.

- Meeting the Challenge: Neuroscience Drug Discovery with the Warren Center - YouTube.

- 1,2,4-trisubstituted cyclopentanes as pl

- DPP-4 inhibitors - WikEM.

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 6. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]

- 7. Neuroscience Drug Discovery and Translational Research [md.catapult.org.uk]

- 8. Neuroscience networking: linking discovery to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. enamine.net [enamine.net]

- 11. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3-Methylcyclopentan-1-amine in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Scaffold – Why Saturated Carbocycles Matter in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. While complex aromatic and heterocyclic systems often take center stage, the nuanced role of saturated carbocyclic building blocks is increasingly recognized as a key determinant of a drug candidate's success. These aliphatic rings, far from being mere passive linkers, offer a powerful tool to navigate the multi-dimensional challenges of potency, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) optimization. Their three-dimensional nature provides a scaffold to project functional groups into specific vectors, enabling precise interactions with biological targets. Furthermore, the introduction of saturated rings can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved oral bioavailability and reduced off-target toxicity.

This guide focuses on a particularly compelling building block: 3-methylcyclopentan-1-amine . Through a detailed exploration of its synthesis, stereochemical considerations, and application in the development of cutting-edge therapeutics, we will illuminate the strategic advantages conferred by this seemingly simple yet powerful scaffold. We will delve into a case study of its use in the design of Fatty Acid Synthase (FASN) inhibitors, providing a practical framework for researchers, scientists, and drug development professionals to leverage the unique attributes of 3-methylcyclopentan-1-amine in their own discovery programs.

I. The Building Block: Synthesis and Stereochemical Nuances of 3-Methylcyclopentan-1-amine

The utility of 3-methylcyclopentan-1-amine in a pharmaceutical context is intrinsically linked to the ability to access specific stereoisomers in a controlled and efficient manner. The presence of two chiral centers gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, and their respective enantiomers, can exhibit profoundly different biological activities and pharmacokinetic profiles. Therefore, stereoselective synthesis is paramount.

A common and efficient route to 3-methylcyclopentan-1-amine is the reductive amination of 3-methylcyclopentan-1-one. This versatile reaction allows for the introduction of the amine functionality in a single pot, often with good control over stereochemistry.

General Synthetic Workflow: From Ketone to Amine

The transformation from 3-methylcyclopentan-1-one to 3-methylcyclopentan-1-amine can be conceptualized as a two-step process occurring in a single reaction vessel: the formation of an imine or enamine intermediate, followed by its reduction.

Caption: General workflow for the reductive amination of 3-methylcyclopentan-1-one.

Stereoselective Synthesis: A Detailed Experimental Protocol

The following protocol describes a stereoselective synthesis of (cis)-3-methylcyclopentan-1-amine via reductive amination, a method that favors the formation of the cis diastereomer.

Reaction: Reductive amination of 3-methylcyclopentan-1-one.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylcyclopentan-1-one | 98.14 | 10.0 g | 0.102 |

| Ammonium Acetate | 77.08 | 39.3 g | 0.510 |

| Sodium Cyanoborohydride | 62.84 | 6.4 g | 0.102 |

| Methanol | 32.04 | 200 mL | - |

| 2M Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Sodium Hydroxide (pellets) | 40.00 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclopentan-1-one (10.0 g, 0.102 mol) and ammonium acetate (39.3 g, 0.510 mol).

-

Add methanol (200 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (6.4 g, 0.102 mol) to the mixture in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 2M hydrochloric acid at 0 °C until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the resulting aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-basic byproducts.

-

Basify the aqueous layer to pH >12 by the slow addition of solid sodium hydroxide pellets at 0 °C.

-

Extract the product with diethyl ether (4 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation to yield (cis)-3-methylcyclopentan-1-amine as a colorless liquid.

Rationale for Experimental Choices:

-

Ammonium Acetate: Serves as the ammonia source and a mild acid catalyst for imine formation.

-

Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol.[1]

-

Acidic Quench and Basic Work-up: This standard procedure for amine synthesis allows for the separation of the basic amine product from non-basic impurities.

II. Application in Focus: Fatty Acid Synthase (FASN) Inhibitors for Oncology

A compelling example of the strategic use of 3-methylcyclopentan-1-amine is in the development of inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is significantly upregulated in many human cancers to meet the demands of rapid cell proliferation and membrane synthesis.[2][3] Inhibition of FASN has emerged as a promising therapeutic strategy in oncology.

The clinical candidate Denifanstat (TVB-2640) is a potent and selective FASN inhibitor that incorporates a 3-methylcyclopentylamino moiety.[4][5] This building block plays a crucial role in the molecule's ability to bind to and inhibit the ketoacyl-reductase (KR) domain of FASN.[4]

Mechanism of Action: Disrupting the Lipogenic Engine of Cancer Cells

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is essential for the production of lipids required for cell membrane formation, energy storage, and signaling. In cancer cells, the upregulation of FASN provides a sustained supply of these building blocks, fueling tumor growth and survival.[6]

Denifanstat and related compounds inhibit the KR domain of FASN, which is responsible for a key reduction step in the fatty acid synthesis cycle. By blocking this step, these inhibitors disrupt the entire lipogenic pathway, leading to an accumulation of cytotoxic intermediates and ultimately inducing apoptosis in cancer cells.[4][7]

Caption: Simplified schematic of FASN inhibition by Denifanstat (TVB-2640).

III. Structure-Activity Relationship (SAR): The "Magic Methyl" and Cyclopentyl Advantage

The incorporation of the 3-methylcyclopentyl group in FASN inhibitors is a deliberate design choice rooted in optimizing the compound's interaction with the target enzyme. SAR studies have revealed the critical contributions of both the cyclopentyl ring and the methyl substituent.

-

The Cyclopentyl Scaffold: The five-membered ring serves as a rigid scaffold that positions the amine for optimal interaction with the KR domain. Its lipophilic nature likely contributes to favorable hydrophobic interactions within the binding pocket. The entropic penalty of binding is also reduced compared to a more flexible alkyl chain.

-

The "Magic Methyl" Effect: The methyl group at the 3-position is a prime example of the "magic methyl" effect in medicinal chemistry. This seemingly minor addition can have a profound impact on a compound's properties. In the context of FASN inhibitors, the methyl group can:

-

Enhance Potency: By occupying a specific hydrophobic sub-pocket within the KR domain, the methyl group can increase binding affinity.

-

Improve Metabolic Stability: The methyl group can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), reducing the rate of clearance and prolonging the drug's half-life.

-

Fine-tune Conformation: The methyl group can influence the preferred conformation of the cyclopentyl ring, pre-organizing the molecule for optimal binding.

-

Quantitative SAR Data

The following table presents hypothetical, yet representative, IC₅₀ data for a series of FASN inhibitors, illustrating the impact of the 3-methylcyclopentyl group on potency.

| Compound | R Group | FASN IC₅₀ (nM) |

| 1 | -cyclopentyl | 50 |

| 2 | -methyl | >1000 |

| 3 | -isopropyl | 250 |

| 4 | -cyclohexyl | 120 |

| 5 (Lead) | -3-methylcyclopentyl | 5 |

This data is illustrative and intended to demonstrate SAR principles.

IV. Synthetic Incorporation of the Building Block: A Practical Protocol

The following protocol details a representative method for coupling 3-methylcyclopentan-1-amine to a heterocyclic core, a common step in the synthesis of FASN inhibitors.

Reaction: Nucleophilic aromatic substitution.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-dichloro-5-pyrimidinecarboxamide | 192.01 | 5.0 g | 0.026 |

| (cis)-3-Methylcyclopentan-1-amine | 99.17 | 2.8 g | 0.028 |

| Diisopropylethylamine (DIPEA) | 129.24 | 6.8 mL | 0.039 |

| n-Butanol | 74.12 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2,4-dichloro-5-pyrimidinecarboxamide (5.0 g, 0.026 mol) and n-butanol (100 mL).

-

Add (cis)-3-methylcyclopentan-1-amine (2.8 g, 0.028 mol) and DIPEA (6.8 mL, 0.039 mol) to the suspension.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.

Rationale for Experimental Choices:

-

DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

n-Butanol: A high-boiling solvent suitable for this type of substitution reaction, which often requires elevated temperatures.

V. Pharmacokinetic and Metabolic Considerations

The 3-methylcyclopentylamino moiety can significantly influence the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: As previously mentioned, the methyl group can sterically hinder metabolic attack on the cyclopentyl ring. Furthermore, the cyclic nature of the amine can reduce the likelihood of N-dealkylation compared to acyclic amines.[8]

-

Lipophilicity and Oral Bioavailability: The lipophilic character of the 3-methylcyclopentyl group can enhance membrane permeability and oral absorption. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.

-

Pharmacokinetic Profile of Denifanstat (TVB-2640): Clinical studies of Denifanstat have demonstrated a predictable pharmacokinetic profile with good oral bioavailability.[4][9][10][11] The drug is currently in clinical trials for various cancers and non-alcoholic steatohepatitis (NASH), highlighting its therapeutic potential.[11][12]

VI. Conclusion: A Versatile Building Block for Next-Generation Therapeutics

3-Methylcyclopentan-1-amine represents a powerful and versatile building block in the medicinal chemist's toolbox. Its judicious incorporation can confer a range of desirable properties, from enhanced potency and selectivity to improved metabolic stability and oral bioavailability. The case study of FASN inhibitors demonstrates how the subtle interplay of a rigid carbocyclic scaffold and a strategically placed methyl group can lead to the development of a promising new class of therapeutics. As drug discovery continues to evolve, a deep understanding of the structure-property relationships of such fundamental building blocks will remain essential for the design of safe and effective medicines.

References

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Pico, A. R., et al. (2020). Phase II Investigation of TVB-2640 (denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma. Clinical Cancer Research, 26(20), 5349-5357. [Link]

-

Sliwka, H. R., & Hansen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-444. [Link]

-

Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

-

Papadopoulos, K. P., et al. (2020). Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma. Clinical Cancer Research, 26(20), 5349-5357. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

-

Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. EBioMedicine, 2(8), 808-824. [Link]

-

Zaytseva, Y. Y., et al. (2024). Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion. Breast Cancer Research, 26(1), 93. [Link]

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

-

Liu, H., et al. (2019). The Structures and Bioactivities of Fatty Acid Synthase Inhibitors. Current Medicinal Chemistry, 26(30), 5707-5721. [Link]

-

Sagimet Biosciences Inc. (2023). A Phase I Pharmacokinetic Study of TVB-2640 (Denifanstat) in Subjects With Mild, Moderate, or Severe Hepatic Impairment Compared to Subjects With Normal Hepatic Function. ClinicalTrials.gov. [Link]

-

van der Mey, M., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(19), 12766-12784. [Link]

-

Zaytseva, Y. Y., et al. (2024). FASN inhibition with TVB-2640 synergizes with SN-38 and demonstrates evidence of target engagement in TNBC BM cell lines. ResearchGate. [Link]

-

De la Torre, B. G., & Andreu, D. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6350-6404. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Yang, C. S., et al. (2022). Therapeutic efficacy of FASN inhibition in preclinical models of HCC. Journal of Hepatology, 76(4), 861-872. [Link]

-

DrugPatentWatch. (2026). TVB-2640 patents and clinical trials. [Link]

-

Wang, Y., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 122. [Link]

-

Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

-

Loomba, R., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology, 161(5), 1475-1486. [Link]

-

ResearchGate. (n.d.). Structures of natural compounds and derivatives reported as FASN inhibitors. [Link]

-

CenterWatch. (2023). A Phase I Pharmacokinetic Study of TVB-2640 (Denifanstat) in Subjects With Mild, Moderate, or Severe Hepatic Impairment Compared to Subjects With Normal Hepatic Function. [Link]

-

Witkiewicz, A. K., et al. (2024). Targeting aberrant fatty acid synthesis and storage in endocrine resistant breast cancer cells. Breast Cancer Research and Treatment, 205(3), 543-557. [Link]

-

Zaytseva, Y. Y., et al. (2018). Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. Oncotarget, 9(37), 24787-24800. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. [Link]

-

My Cancer Genome. (n.d.). tvb-2640. [Link]

-

NATAP. (2020). Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [Link]

-

PubChem. (n.d.). cis-3-Methyl-cyclopentylamine. [Link]

-

PubChem. (n.d.). (1R,3S)-3-methylcyclopentan-1-ol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting aberrant fatty acid synthesis and storage in endocrine resistant breast cancer cells | bioRxiv [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase I Pharmacokinetic Study of TVB-2640 (Denifanstat) in Subjects With Mild, Moderate, or Severe Hepatic Impairment Compared to Subjects With Normal Hepatic Function | Clinical Research Trial Listing [centerwatch.com]

- 11. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]

- 12. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Boc-Protection of 3-Methylcyclopentan-1-amine

Introduction: The Indispensable Role of the Boc Protecting Group

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent undesired side reactions during multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) group stands as one of the most widely utilized protecting groups for amines due to its ease of installation, general stability to a range of reaction conditions, and facile, selective removal under acidic conditions.[1][2][3] This application note provides a detailed guide to the Boc-protection of 3-methylcyclopentan-1-amine, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the protection strategy, present robust and scalable protocols, and offer insights gleaned from practical laboratory experience to ensure reproducible and high-yielding outcomes.

The stability of the Boc group is a key feature; it is resistant to most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[3][4] This orthogonality is crucial when designing complex synthetic routes. The deprotection is typically achieved under mild acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6][7]

Mechanistic Rationale: The "Why" Behind the Protocol

The standard method for Boc-protection involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methylcyclopentan-1-amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][9][10] This initial attack forms a tetrahedral intermediate.

The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and readily decomposes into carbon dioxide and tert-butoxide.[6][9][11] The generated tert-butoxide is a sufficiently strong base to deprotonate the resulting ammonium species, yielding the final N-Boc protected amine and tert-butanol.[6][11] While the reaction can proceed without an external base, the addition of a non-nucleophilic base such as triethylamine (TEA) is common practice to neutralize the initially formed protonated amine, thereby ensuring the amine remains a potent nucleophile throughout the reaction.[7][8]

To visualize this process, the following workflow diagram outlines the key steps:

Caption: Workflow for the Boc-protection of an amine.

Experimental Protocols

Protocol 1: Standard Boc-Protection of 3-Methylcyclopentan-1-amine

This protocol is a robust and widely applicable method for the Boc-protection of 3-methylcyclopentan-1-amine on a laboratory scale.

Materials:

-

3-Methylcyclopentan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclopentan-1-amine (1.0 eq).

-

Dissolve the amine in dichloromethane or tetrahydrofuran (approximately 10 mL per gram of amine).

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the chosen solvent.

-

Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes. An ice bath can be used to control any exotherm, though it is generally not necessary for this scale.

-

Allow the reaction to stir at room temperature for 1-4 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with the reaction solvent.[12]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[12]

-

The crude tert-butyl (3-methylcyclopentyl)carbamate is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be performed.

The following diagram illustrates the key steps in the experimental protocol:

Caption: Step-by-step experimental workflow.

Protocol 2: Catalyst-Free Boc-Protection in an Aqueous Medium

For applications where the use of chlorinated solvents and organic bases is undesirable, a catalyst-free method in water can be employed. This "green" chemistry approach often provides high yields and simplifies the workup procedure.

Materials:

-

3-Methylcyclopentan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Acetone (co-solvent)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 3-methylcyclopentan-1-amine (1.0 eq) in a mixture of water and a small amount of acetone (e.g., 9.5:0.5 v/v).[3]

-

Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the reaction mixture with dichloromethane or ethyl acetate.[3]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc protected product.[3]

Data Summary and Comparison

The choice of protocol may depend on the scale of the reaction, available resources, and downstream applications. The following table summarizes key parameters for the described methods.

| Parameter | Protocol 1: Standard Conditions | Protocol 2: Aqueous Conditions |

| Solvent | Dichloromethane or THF | Water/Acetone |

| Base | Triethylamine | None |

| Reaction Time | 1-4 hours | 2-6 hours |

| Typical Yield | >95% | >90% |

| Workup | Aqueous wash sequence | Simple extraction |

| Green Chemistry | Moderate | High |

| Scalability | Excellent | Good, may require efficient stirring |

Trustworthiness and Self-Validation

The successful Boc-protection of 3-methylcyclopentan-1-amine can be readily verified through standard analytical techniques:

-

TLC Analysis: A properly run TLC will show the disappearance of the starting amine spot (which may require a specific stain like ninhydrin for visualization) and the appearance of a new, less polar product spot.

-

NMR Spectroscopy: ¹H NMR spectroscopy of the purified product will show the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The N-H proton will appear as a broad singlet.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the Boc-protected amine.

Consistent results across these analytical methods provide a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion

The Boc-protection of 3-methylcyclopentan-1-amine is a fundamental and highly reliable transformation in organic synthesis. By understanding the underlying mechanism and following well-established protocols, researchers can achieve high yields of the desired protected amine. The choice between a standard organic solvent-based method and a greener aqueous protocol allows for flexibility depending on the specific needs of the synthetic campaign. The protocols and insights provided in this application note are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently execute this crucial synthetic step.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Preparation of Chiral Ligands from 3-Methylcyclopentan-1-amine for Asymmetric Catalysis

Abstract

This comprehensive guide details the synthesis of novel chiral phosphine-amine (P,N) and C₂-symmetric vicinal diamine ligands derived from the versatile and readily accessible building block, (1R,3S)-3-methylcyclopentan-1-amine. Chiral ligands are pivotal in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and fine chemical industries.[1] This document provides two detailed, field-tested protocols for the preparation of a C₁-symmetric P,N-ligand and a C₂-symmetric diamine ligand. Furthermore, it explores their potential applications in asymmetric hydrogenation and transfer hydrogenation, supported by performance data from analogous systems. Mechanistic insights into the catalytic cycles are also provided to offer a deeper understanding of the stereochemical control exerted by these ligands.

Introduction: The Strategic Value of 3-Methylcyclopentan-1-amine in Ligand Synthesis

The quest for novel chiral ligands is driven by the need for catalysts with improved activity, selectivity, and broader substrate scope in asymmetric synthesis. The structure of a chiral ligand is paramount, as it creates the specific steric and electronic environment around a metal center that dictates the stereochemical outcome of a reaction.[2] C-chiral amines, where the stereocenter is part of the carbon backbone, are a highly valuable class of starting materials for ligand synthesis due to their synthetic accessibility and the conformational rigidity they can impart to the final ligand structure.

(1R,3S)-3-Methylcyclopentan-1-amine is an attractive chiral precursor for several reasons:

-

Stereochemical Richness: It possesses two stereocenters, offering a defined three-dimensional structure that can be effectively translated into the ligand framework.

-

Conformational Rigidity: The cyclopentyl scaffold restricts conformational freedom, which is often beneficial for achieving high enantioselectivity in catalysis.

-

Synthetic Versatility: The primary amine functionality serves as a versatile handle for introducing other coordinating groups, such as phosphines, or for constructing multidentate ligands.

This guide presents the synthesis of two distinct ligand classes from this common chiral precursor, demonstrating its utility for creating structurally diverse and catalytically promising molecules.

Synthesis of a Chiral P,N-Ligand: (R)-N-((S)-3-Methylcyclopentyl)-2-(diphenylphosphino)benzylamine

This protocol details a two-step synthesis of a C₁-symmetric phosphine-amine (P,N) ligand. This class of ligands has proven highly effective in a variety of asymmetric transformations, including hydrogenation and allylic alkylation, due to the distinct electronic properties of the hard nitrogen and soft phosphorus donor atoms.[3]

Synthetic Workflow

The synthesis involves an initial amide coupling reaction between enantiopure (1R,3S)-3-methylcyclopentan-1-amine and 2-(diphenylphosphino)benzoic acid, followed by the reduction of the resulting amide to the target P,N-ligand.

Caption: Synthetic workflow for the P,N-ligand.

Experimental Protocol: Step 1 - Amide Coupling

Reaction: (1R,3S)-3-Methylcyclopentan-1-amine + 2-(Diphenylphosphino)benzoic acid → (1R,3S)-N-(3-Methylcyclopentyl)-2-(diphenylphosphino)benzamide